1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]- is a complex organic compound that features a unique combination of an isoindole core and an aziridine ring substituted with a trifluoromethylphenyl group
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving catalysts such as rhodium.
Introduction of the Aziridine Ring: The aziridine ring can be introduced via aziridination reactions, where a suitable aziridine precursor reacts with the isoindole core.
Substitution with Trifluoromethylphenyl Group:
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and advanced catalytic systems .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethylphenyl group can be replaced with other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]- involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]- include:
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in their substituents.
Aziridine derivatives: Compounds with aziridine rings but different substituents.
Trifluoromethylphenyl derivatives: Compounds with the trifluoromethylphenyl group but different core structures.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]- lies in its combination of these three structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
682808-48-6 |
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Molecular Formula |
C17H11F3N2O2 |
Molecular Weight |
332.28 g/mol |
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenyl]aziridin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)11-7-5-10(6-8-11)14-9-21(14)22-15(23)12-3-1-2-4-13(12)16(22)24/h1-8,14H,9H2 |
InChI Key |
CFRHGAFBMMVLKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1N2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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